molecular formula C7H10OS2 B13822562 2-Bis(methylthio)methylfuran CAS No. 33500-20-8

2-Bis(methylthio)methylfuran

Cat. No.: B13822562
CAS No.: 33500-20-8
M. Wt: 174.3 g/mol
InChI Key: MCRPOGXLCLGHDT-UHFFFAOYSA-N
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Description

2-Bis(methylthio)methylfuran is an organic compound with the molecular formula C₆H₈OS₂ It is a derivative of furan, characterized by the presence of two methylthio groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bis(methylthio)methylfuran typically involves the reaction of furan with formaldehyde and methyl mercaptan under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bis(methylthio)methylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-Bis(methylthio)methylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bis(methylthio)methylfuran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in electron transfer processes, leading to the formation of reactive intermediates that can further react with other molecules. The pathways involved in these reactions are influenced by the presence of the methylthio groups, which can stabilize or destabilize certain intermediates.

Comparison with Similar Compounds

  • 2-Furfuryl methyl sulfide
  • 2-Furfuryl methyl sulphide
  • 2-(Methylthio)methylfuran

Comparison: 2-Bis(methylthio)methylfuran is unique due to the presence of two methylthio groups, which impart distinct chemical properties compared to similar compounds with only one methylthio group

Properties

CAS No.

33500-20-8

Molecular Formula

C7H10OS2

Molecular Weight

174.3 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methyl]furan

InChI

InChI=1S/C7H10OS2/c1-9-7(10-2)6-4-3-5-8-6/h3-5,7H,1-2H3

InChI Key

MCRPOGXLCLGHDT-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CO1)SC

Origin of Product

United States

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